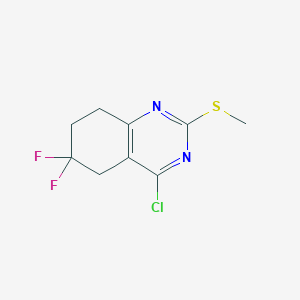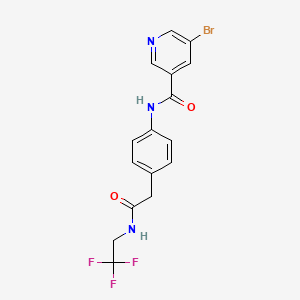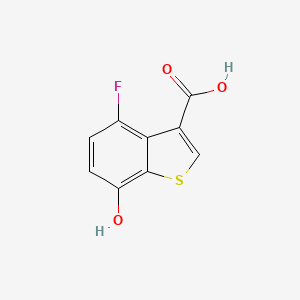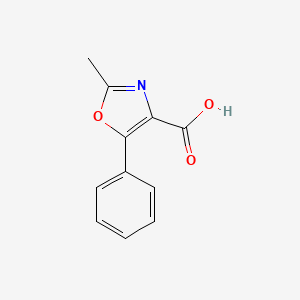
4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline is a complex organic compound characterized by its unique molecular structure, which includes chlorine, fluorine, sulfur, and nitrogen atoms. This compound belongs to the quinazoline class, which is known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield chlorinated or fluorinated derivatives, while reduction can produce saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.
Medicine: . Its structural features may contribute to the design of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chloro-6,6-difluoro-2-methylsulfanyl-quinazoline
4-Chloro-6,6-difluoro-2-methylsulfanyl-pyrimidine
4-Chloro-6,6-difluoro-2-methylsulfanyl-pyridine
Uniqueness: 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline stands out due to its specific structural features, such as the presence of the dihydroquinazoline core and the combination of chlorine, fluorine, and sulfur atoms
Propiedades
IUPAC Name |
4-chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2S/c1-15-8-13-6-2-3-9(11,12)4-5(6)7(10)14-8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQHAQOZZPMWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CC(CC2)(F)F)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803784.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)
![8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2803790.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803792.png)

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B2803794.png)

![methyl 2-(butylsulfanyl)-5-(3-fluorophenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2803797.png)

![tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2803801.png)
![3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2803805.png)
![1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde](/img/structure/B2803806.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2803807.png)
